molecular formula C6H7ClN2O B11781204 3-Amino-4-chloro-1-methylpyridin-2(1H)-one

3-Amino-4-chloro-1-methylpyridin-2(1H)-one

Cat. No.: B11781204
M. Wt: 158.58 g/mol
InChI Key: JHFVLOLFQHWZCR-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-1-methylpyridin-2(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with amino, chloro, and methyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-1-methylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the chlorination of 3-Amino-1-methylpyridin-2(1H)-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in 3-Amino-4-chloro-1-methylpyridin-2(1H)-one can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the chloro group, forming 3-Amino-1-methylpyridin-2(1H)-one.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could produce a variety of substituted pyridines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methylpyridin-2(1H)-one
  • 4-Chloro-1-methylpyridin-2(1H)-one
  • 3-Amino-4-chloropyridine

Comparison

Compared to similar compounds, 3-Amino-4-chloro-1-methylpyridin-2(1H)-one might exhibit unique properties due to the presence of both amino and chloro substituents. These functional groups can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

3-amino-4-chloro-1-methylpyridin-2-one

InChI

InChI=1S/C6H7ClN2O/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,8H2,1H3

InChI Key

JHFVLOLFQHWZCR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C(C1=O)N)Cl

Origin of Product

United States

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